1-(Isopropylsulfonyl)piperidin-4-amine hydrochloride
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Overview
Description
1-(Isopropylsulfonyl)piperidin-4-amine hydrochloride is a chemical compound with the molecular formula C8H19ClN2O2S and a molecular weight of 242.77 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with an isopropylsulfonyl group and an amine group, making it a versatile intermediate in various chemical reactions .
Preparation Methods
The synthesis of 1-(Isopropylsulfonyl)piperidin-4-amine hydrochloride typically involves the reaction of piperidine with isopropylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified and converted to its hydrochloride salt form.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. These methods often include steps such as crystallization and recrystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
1-(Isopropylsulfonyl)piperidin-4-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and the use of catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-(Isopropylsulfonyl)piperidin-4-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 1-(Isopropylsulfonyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include signal transduction, metabolic processes, or other cellular functions .
Comparison with Similar Compounds
1-(Isopropylsulfonyl)piperidin-4-amine hydrochloride can be compared with other similar compounds, such as:
1-(Methylsulfonyl)piperidin-4-amine hydrochloride: This compound has a methylsulfonyl group instead of an isopropylsulfonyl group, leading to differences in reactivity and applications.
1-(Ethylsulfonyl)piperidin-4-amine hydrochloride:
1-(Propylsulfonyl)piperidin-4-amine hydrochloride: Similar to the isopropylsulfonyl derivative, but with a propyl group, affecting its behavior in chemical reactions.
The uniqueness of this compound lies in its specific substituent groups, which confer distinct chemical and physical properties, making it suitable for various specialized applications .
Properties
IUPAC Name |
1-propan-2-ylsulfonylpiperidin-4-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2S.ClH/c1-7(2)13(11,12)10-5-3-8(9)4-6-10;/h7-8H,3-6,9H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAYMQAHXOUMIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N1CCC(CC1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
483366-19-4 |
Source
|
Record name | 4-Piperidinamine, 1-[(1-methylethyl)sulfonyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=483366-19-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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